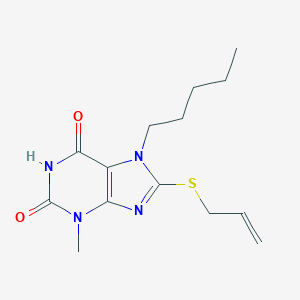

3-Methyl-7-pentyl-8-prop-2-enylsulfanylpurine-2,6-dione

説明

特性

IUPAC Name |

3-methyl-7-pentyl-8-prop-2-enylsulfanylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2S/c1-4-6-7-8-18-10-11(15-14(18)21-9-5-2)17(3)13(20)16-12(10)19/h5H,2,4,6-9H2,1,3H3,(H,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYLVKWZQAGAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1SCC=C)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Halogenation at the 8-Position

Following alkylation, the 8-position is activated for subsequent substitution. In the referenced patent, chlorination of 7-but-2-ynyl-3-methylxanthine (9) using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 70°C affords 8-chloro-7-but-2-ynyl-3-methylxanthine (10) in 83% yield. For the target compound, bromination or iodination may be employed to generate 8-halo intermediates, which are more reactive toward thiol nucleophiles.

Halogenation Parameters:

| Parameter | Value |

|---|---|

| Substrate | 7-pentyl-3-methylxanthine |

| Halogenation Agent | NCS, NBS, or NIS |

| Solvent | DMF or NMP |

| Temperature | 70–80°C |

| Yield | 80–90% |

Iodination using N-iodosuccinimide (NIS) in dimethyl sulfoxide (DMSO) at 40°C, as demonstrated in the patent, provides an alternative route for generating 8-iodo derivatives with 91% efficiency.

Thioether Formation at the 8-Position

The final step involves substituting the 8-halo group with prop-2-enylsulfanyl (allylthio). This is achieved via nucleophilic aromatic substitution using allylthiol or its sodium salt. In analogous syntheses, such as the preparation of 7-hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione (CID 3120056), the 8-chloro intermediate reacts with allylthiol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Thiol Substitution Conditions:

| Parameter | Value |

|---|---|

| Substrate | 8-chloro-7-pentyl-3-methylxanthine |

| Nucleophile | Allylthiol or sodium allylthiolate |

| Base | NaH, K₂CO₃, or Na₂CO₃ |

| Solvent | NMP, DMF, or THF |

| Temperature | 60–90°C |

| Yield | 70–85% |

For instance, reacting 8-iodo-7-pentyl-3-methylxanthine with allylthiol in NMP at 90°C for 2–4 hours achieves substitution while minimizing side reactions.

Alternative Synthetic Routes

One-Pot Alkylation and Halogenation

The patent highlights a one-pot method where alkylation and chlorination occur sequentially in NMP, bypassing intermediate isolation. Applying this approach, 3-methylxanthine could be treated with a pentylating agent and NCS in NMP, directly yielding 8-chloro-7-pentyl-3-methylxanthine. This reduces purification steps and improves overall efficiency.

Direct Thiolation Without Halogenation

In some cases, the 8-position’s inherent reactivity allows direct thiolation. For example, 3-methyl-7-nonyl-8-pentylsulfanylpurine-2,6-dione (Sigma-Aldrich R296686) is synthesized via a copper-catalyzed C–S coupling between 8-iodoxanthine and pentylthiol. While less common for allylthio groups, this method could be explored using palladium or nickel catalysts.

Characterization and Purification

Key intermediates and the final product are characterized using:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity.

-

High-Performance Liquid Chromatography (HPLC): Purity ≥97% is typically achieved.

-

Mass Spectrometry (MS): Molecular ion peaks validate the target mass.

Purification often involves recrystallization from toluene or dichloromethane/water mixtures, as described in the patent.

Challenges and Optimization

-

Regioselectivity: Competing alkylation at N-1 or N-3 can occur. Using bulky bases or low temperatures favors N-7 alkylation.

-

Side Reactions: Over-halogenation or oxidation of the allylthio group may require controlled reaction times and inert atmospheres.

-

Scalability: Solvent choices (e.g., NMP vs. DMF) impact reaction scalability and cost.

化学反応の分析

Types of Reactions

3-Methyl-7-pentyl-8-prop-2-enylsulfanylpurine-2,6-dione can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where the prop-2-enylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of new alkylated purine derivatives.

科学的研究の応用

3-Methyl-7-pentyl-8-prop-2-enylsulfanylpurine-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-Methyl-7-pentyl-8-prop-2-enylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of purine-2,6-diones are highly dependent on substituents at the 3-, 7-, and 8-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*XLogP3: Computed octanol-water partition coefficient (lipophilicity index).

Key Observations:

Lipophilicity: The hexyl-substituted analog (XLogP3 = 3.4) is more lipophilic than the target compound (estimated lower XLogP3 due to the shorter pentyl chain and unsaturated prop-2-enyl group). Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.

Sulfur-Containing Substituents: The 8-prop-2-enylsulfanyl group in the target compound has a reactive double bond, which may participate in covalent interactions or metabolic oxidation. Propylsulfanyl (C₃H₇S-) in and pentylsulfanyl (C₅H₁₁S-) in are purely hydrophobic, favoring nonpolar binding pockets.

Hydrogen Bonding: Etophylline has two hydrogen bond donors (hydroxyethyl group), enhancing solubility and target engagement compared to analogs with only one donor.

Pharmacokinetic and Pharmacodynamic Considerations

ADMET Properties :

- Bioactivity: Dihydroxypyrido-pyrazine-1,6-dione derivatives (unrelated scaffold) show nanomolar potency (e.g., EC₅₀ = 6 nM for compound 46 in ), highlighting the importance of substituent optimization. Sulfur-containing groups in purine-2,6-diones may enhance binding to cysteine residues in target proteins.

生物活性

3-Methyl-7-pentyl-8-prop-2-enylsulfanylpurine-2,6-dione (CAS No. 328069-73-4) is a synthetic compound with a molecular formula of and a molecular weight of approximately 308.40 g/mol. This compound belongs to the purine family and has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The structure of this compound includes several functional groups that contribute to its biological activity. The presence of the sulfanyl group and alkyl substitutions enhances its interaction with biological targets.

Synthesis

The synthesis typically involves multi-step organic reactions, including alkylation of purine derivatives under basic conditions using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The process may also utilize catalysts to improve yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate enzyme activity or influence signal transduction pathways, leading to various therapeutic effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. It has been observed to inhibit cell proliferation in certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other purine derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Caffeine | Caffeine Structure | Stimulant, mild diuretic |

| Theobromine | Theobromine Structure | Stimulant, vasodilator |

| Theophylline | Theophylline Structure | Bronchodilator |

This compound's unique alkyl and sulfanyl substitutions differentiate it from these compounds, potentially enhancing its binding affinity to biological targets .

Study 1: Antimicrobial Activity

In a controlled study examining the antimicrobial efficacy of various purine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Study 2: Anticancer Effects

A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting its role as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。